Ethyl (1)-7-amino-8-methylnonan-1-oate
Description
Ethyl (1)-7-amino-8-methylnonan-1-oate is a branched-chain ethyl ester characterized by a nonan backbone substituted with an amino group at position 7 and a methyl group at position 6. Its molecular structure combines ester and amine functionalities, making it a versatile intermediate in organic synthesis and pharmacological research.
Properties
CAS No. |
64877-79-8 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
ethyl 7-amino-8-methylnonanoate |
InChI |
InChI=1S/C12H25NO2/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10-11H,4-9,13H2,1-3H3 |
InChI Key |
AARWQBUFJFZTFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-7-amino-8-methylnonan-1-oate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1)-7-amino-8-methylnonan-1-oate can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl (1)-7-amino-8-methylnonan-1-oate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1)-7-amino-8-methylnonan-1-oate involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further interact with cellular components.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between Ethyl (1)-7-amino-8-methylnonan-1-oate and analogous compounds:
Functional Group Impact on Properties
- Amino vs. This difference affects solubility (e.g., in aqueous vs. organic phases) and interactions in chromatographic systems .
- Fluorinated Derivatives: The fluorophenylmethylamino variant (C₂₀H₃₁FNO₂) exhibits enhanced steric bulk and electronic effects, likely improving receptor binding or resistance to enzymatic degradation in drug design .
Analytical Behavior
Compounds like methyl octanoate and ethyl hexanoate share similar retention times in gas chromatography but differ in migration times due to variations in dimerization during ionization. This compound’s amine group may reduce dimer formation compared to neutral esters, altering its detection sensitivity .
Research Findings and Data
Physicochemical Properties
- Lipophilicity: Ethyl 7-oxononanoate (XLogP3 = 1.8) is more lipophilic than the aminated derivative due to the absence of polar amino groups .
- Thermal Stability : Branched esters generally exhibit higher thermal stability than linear analogues, a trait critical for industrial processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
